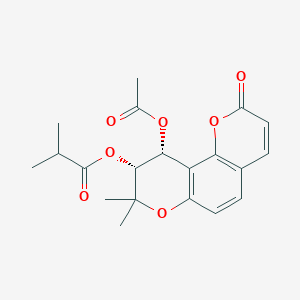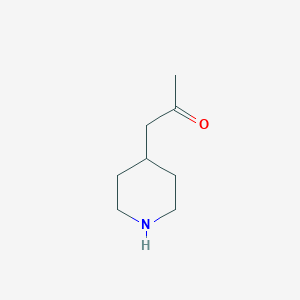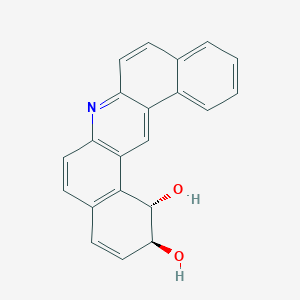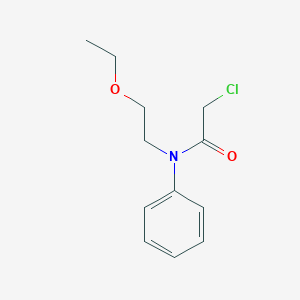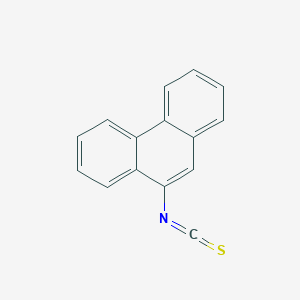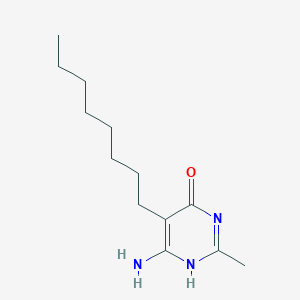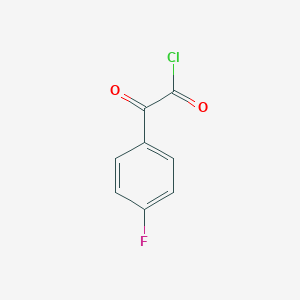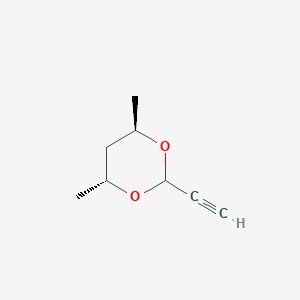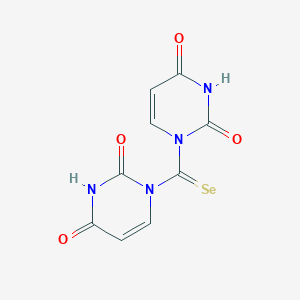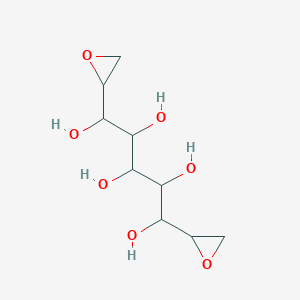
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a powerful oxidizing agent that has been used in various chemical reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Wirkmechanismus
The mechanism of action of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the transfer of an oxygen atom to the substrate molecule. The oxygen atom is transferred from the dioxirane group to the substrate molecule, resulting in the oxidation of the substrate. This mechanism is highly efficient and selective, making 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol a valuable oxidizing agent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. However, it has been reported that it may have toxic effects on living organisms. Therefore, caution should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol is its high efficiency and selectivity in oxidizing various substrates. It is also relatively easy to synthesize and purify. However, one of its limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol. One area of research could be the development of more efficient and selective oxidizing agents for organic synthesis. Additionally, further research could be done on the biochemical and physiological effects of this compound to better understand its potential toxicity. Finally, research could be done on the potential applications of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol in the production of new chemicals and materials.
Synthesemethoden
The synthesis of 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol involves the reaction of Oxone (potassium peroxymonosulfate) with 1,2,3,4,5-pentanepentanol. The reaction is carried out in an aqueous solution at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol.
Wissenschaftliche Forschungsanwendungen
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol has been used in various scientific research applications. One of its most significant applications is in the synthesis of organic compounds. It has been used to oxidize alcohols to aldehydes and ketones, which are essential building blocks in organic synthesis. Additionally, it has been used in the synthesis of epoxides, which are important intermediates in the production of various chemicals.
Eigenschaften
CAS-Nummer |
108354-43-4 |
|---|---|
Produktname |
1,5-Dioxiranyl-1,2,3,4,5-pentanepentanol |
Molekularformel |
C9H16O7 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
1,5-bis(oxiran-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H16O7/c10-5(3-1-15-3)7(12)9(14)8(13)6(11)4-2-16-4/h3-14H,1-2H2 |
InChI-Schlüssel |
LUCBFMMOZUJPIX-UHFFFAOYSA-N |
SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
Kanonische SMILES |
C1C(O1)C(C(C(C(C(C2CO2)O)O)O)O)O |
Synonyme |
1,5-dioxiranyl-1,2,3,4,5-pentanepentanol WF 3405 WF-3405 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



